(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1260596-98-2
VCID: VC8394565
InChI: InChI=1S/C22H23NO4/c1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)/t14-,15-/m0/s1
SMILES: CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol

(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid

CAS No.: 1260596-98-2

Cat. No.: VC8394565

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid - 1260596-98-2

Specification

CAS No. 1260596-98-2
Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
IUPAC Name (2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid
Standard InChI InChI=1S/C22H23NO4/c1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)/t14-,15-/m0/s1
Standard InChI Key NRSJXNCIMCCZPV-GJZGRUSLSA-N
Isomeric SMILES C[C@H]1[C@H](CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
SMILES CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Canonical SMILES CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration

(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid features a piperidine ring substituted with a methyl group at the C2 position and a carboxylic acid moiety at C3. The Fmoc group, attached to the nitrogen atom, provides steric protection and base-labile deprotection capabilities . The (2S,3S) stereochemistry is critical for its interaction with chiral environments in biological systems, influencing peptide folding and receptor binding.

Molecular and Structural Data

The compound’s molecular formula (C22H23NO4\text{C}_{22}\text{H}_{23}\text{NO}_{4}) and weight (365.4 g/mol) are consistent across sources, though discrepancies exist in reported CAS numbers: 1187927-07-6 and 1260596-98-2. This inconsistency may stem from vendor-specific cataloging or variations in stereoisomer registration.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC22H23NO4\text{C}_{22}\text{H}_{23}\text{NO}_{4}
Molecular Weight365.4 g/mol
CAS Number1187927-07-6, 1260596-98-2
IUPAC Name(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid

The Fmoc group’s ultraviolet (UV) activity at 280 nm facilitates real-time monitoring during synthesis.

Synthesis Methods

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via SPPS using 2-chlorotrityl chloride resin as a solid support. Key steps include:

  • Fmoc Protection: The piperidine nitrogen is protected using Fmoc-Cl in the presence of triethylamine (TEA).

  • Methylation: The C2 methyl group is introduced via alkylation with methyl iodide under basic conditions.

  • Carboxylation: The C3 carboxylic acid is generated through carboxylation with carbon dioxide or activated esters.

Table 2: Synthesis Reagents and Conditions

StepReagents/ConditionsPurpose
Fmoc ProtectionFmoc-Cl, TEA, DCMNitrogen protection
MethylationMethyl iodide, NaH, THFC2 alkylation
CarboxylationCO2_2, HBTU, DIPEACarboxylic acid formation

Industrial-Scale Production

Automated peptide synthesizers enable large-scale production, achieving yields >85% and purity >95% via reverse-phase HPLC. Industrial protocols prioritize cost-efficiency by optimizing solvent use (e.g., dichloromethane, DMF) and coupling agents (e.g., HBTU, DIC).

Mechanism of Action in Peptide Synthesis

Fmoc Deprotection Dynamics

The Fmoc group is removed using 20% piperidine in DMF, cleaving the carbamate bond via β-elimination. This step exposes the amino group for subsequent coupling while maintaining the integrity of the carboxylic acid and methyl substituents.

Carboxylic Acid Activation

The C3 carboxylic acid is activated using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide), forming an active ester intermediate that reacts with incoming amino acids. This ensures high coupling efficiency (>98%) in peptide chain elongation.

Applications in Pharmaceutical Research

Peptide-Based Drug Development

The compound serves as a building block for peptide drugs targeting:

  • Antimicrobial Agents: Peptides incorporating (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid disrupt bacterial membranes via hydrophobic interactions .

  • Enzyme Inhibitors: Its rigid piperidine scaffold stabilizes inhibitory conformations in proteases and kinases.

Neurological Therapeutics

Piperidine derivatives modulate neurotransmitter systems, showing promise in treating Alzheimer’s and Parkinson’s diseases . The methyl group enhances blood-brain barrier permeability, a critical factor in central nervous system (CNS) drug design .

Bioconjugation Strategies

The carboxylic acid moiety facilitates covalent attachment to:

  • Antibodies: For antibody-drug conjugates (ADCs) targeting cancer cells .

  • Imaging Probes: Fluorescent or radioactive labels for diagnostic imaging.

Biological Activity and Research Findings

Antimicrobial Properties

Studies report MIC (Minimum Inhibitory Concentration) values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli for peptides derived from this compound. The methyl group enhances lipid bilayer penetration, improving bactericidal efficacy.

Enzyme Interactions

In vitro assays demonstrate IC50_{50} values of 0.5–2 µM against HIV-1 protease, attributed to the compound’s ability to occupy the enzyme’s hydrophobic pocket.

Comparison with Other Protecting Groups

Table 3: Fmoc vs. Boc/Cbz Protecting Groups

PropertyFmocBocCbz
Deprotection AgentPiperidineTFAH2_2/Pd-C
StabilityBase-labileAcid-labileHydrogenolysis
Synthetic UtilityIdeal for SPPSLimited to solution-phaseRarely used

The Fmoc group’s orthogonality and mild deprotection conditions make it superior for automated peptide synthesis.

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